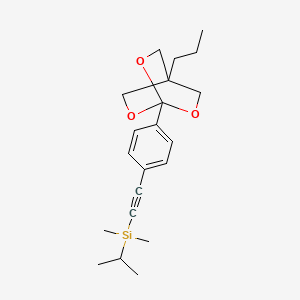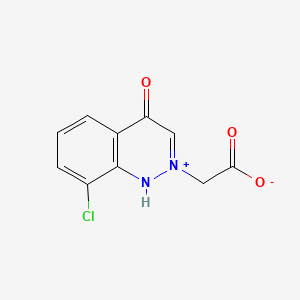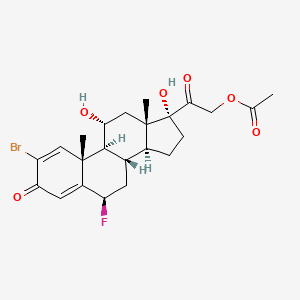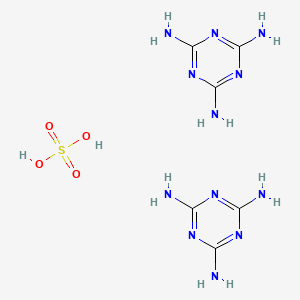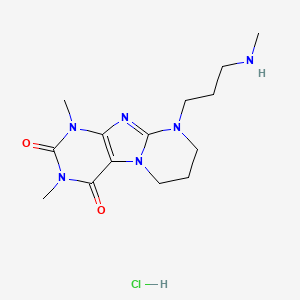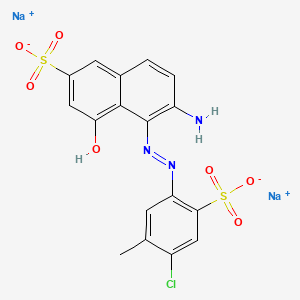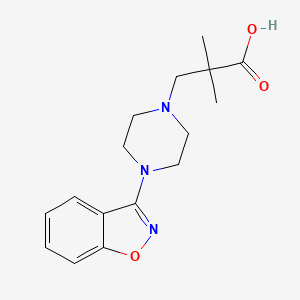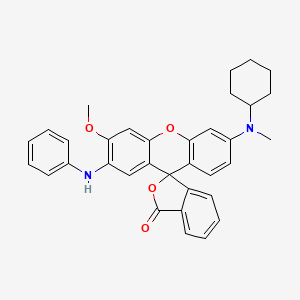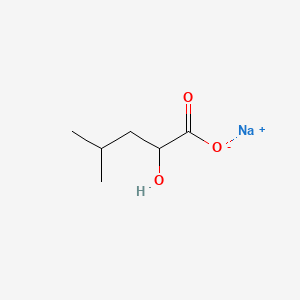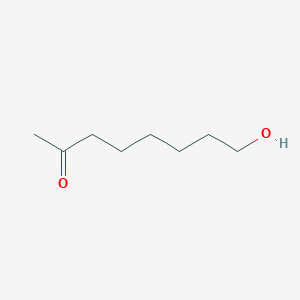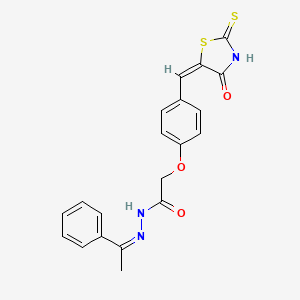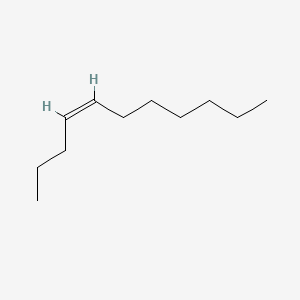
4-Undecene, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Undecene, (Z)-, also known as cis-4-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)- configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Undecene, (Z)- can be synthesized through various methods, including:
Hydrogenation of Alkynes: Starting from 4-undecyne, selective hydrogenation can be performed using a Lindlar catalyst to obtain the (Z)-isomer.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of 4-Undecene, (Z)- typically involves:
Catalytic Hydrogenation: Using specific catalysts to ensure the (Z)-configuration is maintained.
Isomerization: Starting from a mixture of isomers, selective isomerization can be used to enrich the (Z)-isomer.
Chemical Reactions Analysis
Types of Reactions
4-Undecene, (Z)- undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Can be reduced to form the corresponding alkane.
Substitution: Can undergo halogenation to form haloalkenes.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens such as bromine (Br₂) or chlorine (Cl₂) in the presence of light or a catalyst.
Major Products
Oxidation: Forms 4-undecanol, 4-undecanal, or undecanoic acid.
Reduction: Forms undecane.
Substitution: Forms 4-bromo-undecene or 4-chloro-undecene.
Scientific Research Applications
4-Undecene, (Z)- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Undecene, (Z)- involves its interaction with specific molecular targets and pathways. As an alkene, it can participate in various chemical reactions, influencing biological processes through its reactivity. The exact molecular targets and pathways depend on the specific application and context in which it is used.
Comparison with Similar Compounds
Similar Compounds
4-Undecene, (E)-: The (E)-isomer of 4-Undecene, where the higher priority substituents are on opposite sides of the double bond.
Other Alkenes: Compounds like 3-undecene and 5-undecene, which differ in the position of the double bond.
Uniqueness
4-Undecene, (Z)- is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its (E)-isomer and other alkenes with different double bond positions.
Properties
CAS No. |
821-98-7 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(Z)-undec-4-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7- |
InChI Key |
JABYJIQOLGWMQW-CLFYSBASSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCC |
Canonical SMILES |
CCCCCCC=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



